N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-15(2)26-21(22-20(24)19-8-5-11-25-19)18(14)13-23-10-9-16-6-3-4-7-17(16)12-23/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNRXLKJQMYGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCC3=CC=CC=C3C2)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium intermediates.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the isoquinoline and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iminium salts, while reduction could lead to the formation of reduced isoquinoline derivatives.
Scientific Research Applications
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic effects.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. The isoquinoline moiety may interact with receptors or enzymes, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan-2-carboxamide Moieties
(E)-N-(2-(3- or 4-Methoxyphenyl)phenyl)furan-2-carboxamide Derivatives
- Molecular Features: These compounds (C₂₀H₁₈NO₃/C₂₁H₂₀NO₄) share the furan-2-carboxamide group but replace the thiophene-isoquinoline system with methoxyphenyl-substituted benzene rings .
- Spectroscopic Differences: The absence of thiophene and isoquinoline alters their NMR profiles. For example, methoxy protons (δ ~3.8 ppm in ¹H NMR) and aromatic proton splitting patterns differ significantly from the target compound’s thiophene and isoquinoline signals .
- Physical Properties: Melting points range widely (e.g., 160–220°C), suggesting that the thiophene-isoquinoline system in the target compound may confer distinct crystallinity or stability .
Alfuzosin Hydrochloride Impurity A
- Structure: N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide .
- Key Differences: The quinazoline and propylamino substituents contrast with the thiophene-isoquinoline system. This impurity’s higher polarity (due to amino and methoxy groups) likely reduces its lipophilicity compared to the target compound .
N-[3-(2,5-Dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
- Structural Variance: Replaces the dihydroisoquinoline with a 2,5-dioxopyrrolidine group .
- Computed Properties: XLogP3: 3.7 (vs. estimated higher lipophilicity for the target compound due to the isoquinoline’s aromaticity). Hydrogen Bonding: 1 donor/5 acceptors vs. Topological Polar Surface Area (TPSA): 108 Ų, suggesting comparable solubility limitations .
Heterocyclic System Variations
N-[3-(4-Fluorophenyl)-3-(2-furanyl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Compounds with methoxy or quinazoline groups (e.g., Alfuzosin impurity A) exhibit lower LogP values than the target compound, which is predicted to have higher membrane permeability .
- Hydrogen Bonding: The dihydroisoquinoline in the target compound may enable stronger π-π stacking and hydrogen-bonding interactions than pyrrolidinedione or indazole analogs, influencing target binding .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Challenges: The dihydroisoquinoline-thiophene linkage in the target compound may introduce conformational rigidity, as inferred from crystallographic studies using tools like SHELX and Mercury CSD .
- Bioactivity Predictions : Higher lipophilicity (LogP ~4.2) suggests enhanced blood-brain barrier penetration compared to polar analogs like Alfuzosin impurity A .
- Spectroscopic Signatures: Unique ¹H NMR signals for the isoquinoline’s NH (δ ~5.5 ppm) and thiophene protons (δ ~6.8–7.2 ppm) differentiate it from methoxyphenyl analogs .
Biological Activity
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on antimicrobial, cytotoxic, and other relevant biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes isoquinoline and thiophene moieties. Its molecular formula is C22H20N2O5, with a molecular weight of approximately 392.41 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values ranging from 0.25 to 16 µg/mL against various bacterial strains, including Staphylococcus epidermidis and other clinical isolates .
- Comparison with Standard Antibiotics : Some derivatives demonstrated antimicrobial activity several times stronger than Ciprofloxacin, a commonly used antibiotic .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 0.25 | Strong |
| Compound B | 4 | Moderate |
| N-[3-(3,4-dihydro... | 2 | Very Strong |
| Ciprofloxacin | 16 | Standard |
Cytotoxic Activity
In vitro studies have evaluated the cytotoxicity of this compound against several human cancer cell lines:
- Cell Lines Tested : The compound was tested against HTB-140 (human melanoma), A549 (lung carcinoma), and Caco-2 (colon adenocarcinoma) cell lines.
- Results : The IC50 values for these tests were greater than 100 µM, indicating low cytotoxicity against normal cells (HaCaT) while maintaining efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Isoquinoline Moiety : Known for its role in various biological activities.
- Thiophene Ring : Contributes to enhanced lipophilicity and potential interactions with biological targets.
- Furan Carboxamide Group : Imparts additional reactivity and potential for binding with biomolecules.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives against clinical strains of S. epidermidis. The results indicated that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of the compound on cancer cell lines using the MTT assay. The findings revealed minimal toxicity towards normal cells while demonstrating selective cytotoxicity towards cancer cells, highlighting its therapeutic potential in oncology .
Q & A
Q. What are the recommended synthetic routes for preparing N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via Feist-Benary cyclization, as demonstrated for structurally analogous furan carboxamides. Key steps include:
- Phosphorane intermediate formation : Reacting (2,4-dioxobutylidene)phosphoranes with aldehydes under basic conditions (e.g., nBuLi) to form the furan core.
- Amide coupling : Introducing the isoquinoline-thiophene moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (60:40 to 80:20) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine multinuclear NMR (e.g., ¹H NMR in CDCl₃ for E/Z isomer differentiation), IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and HRMS (exact mass ±0.001 Da). For thiophene/isoquinoline conformation, use NOESY to confirm substituent spatial arrangements. Compare experimental data with DFT-calculated spectra for validation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. Key parameters:
Q. How can statistical experimental design optimize the compound’s bioactivity profile?
- Methodological Answer : Implement a Box-Behnken design to test variables:
- Factors : Substituent electronegativity (isoquinoline vs. pyridine), solvent polarity, temperature.
- Response variables : IC₅₀ (enzyme inhibition), solubility (logP via shake-flask method).
Analyze interactions using ANOVA and Pareto charts to prioritize variables. For example, solvent polarity may dominate solubility (p < 0.05) .
Q. What analytical techniques resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Use phase solubility analysis (Higuchi and Connors method) in buffer systems (pH 1.2–7.4). Cross-validate with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
